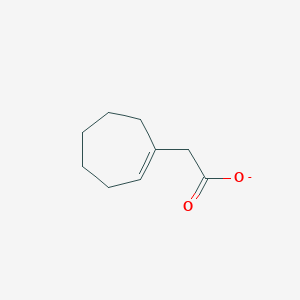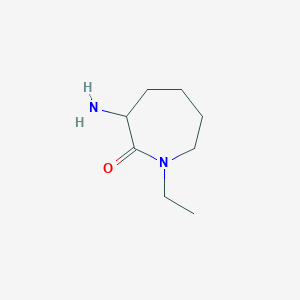
(Cyclohept-1-en-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohept-1-en-1-yl)acetate is an organic compound with the molecular formula C9H14O2 It is a derivative of cycloheptene, where an acetate group is attached to the first carbon of the cycloheptene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (Cyclohept-1-en-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of cycloheptene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. Another method involves the use of acetyl chloride and a base like pyridine to facilitate the acetylation of cycloheptene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: (Cyclohept-1-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohept-1-en-1-yl acetate oxide using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into cyclohept-1-en-1-yl acetate alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Cyclohept-1-en-1-yl acetate oxide.
Reduction: Cyclohept-1-en-1-yl acetate alcohol.
Substitution: Various substituted cyclohept-1-en-1-yl acetates depending on the nucleophile used.
Scientific Research Applications
(Cyclohept-1-en-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: Research has explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Studies are investigating its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of (Cyclohept-1-en-1-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. For instance, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Cyclohex-1-en-1-yl acetate: Similar structure but with a six-membered ring.
Cyclohept-1-en-1-ylboronic acid: Similar structure but with a boronic acid group instead of an acetate group.
Uniqueness: (Cyclohept-1-en-1-yl)acetate is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered ring analogs
Properties
CAS No. |
826-13-1 |
|---|---|
Molecular Formula |
C9H13O2- |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2-(cyclohepten-1-yl)acetate |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-8-5-3-1-2-4-6-8/h5H,1-4,6-7H2,(H,10,11)/p-1 |
InChI Key |
CTDNKAVGZOIRMI-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC=C(CC1)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) benzoate](/img/structure/B13395099.png)

![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate](/img/structure/B13395107.png)


![(4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B13395125.png)
![Tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13395146.png)
![2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid](/img/structure/B13395151.png)


![[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene](/img/structure/B13395165.png)

![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B13395183.png)
![methyl 5-ethylidene-4-[2-oxo-2-[4-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]phenoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13395185.png)
